Clavulanic Acid Methyl Ester-13CD3

LC-MS/MS quantification stable isotope internal standard bioanalytical method validation

Clavulanic Acid Methyl Ester-13CD3 is a stable isotope-labeled derivative of clavulanic acid methyl ester, a β-lactamase inhibitor. The compound incorporates one carbon-13 atom and three deuterium atoms into the methyl ester moiety, yielding a molecular formula of C8¹³CH8D3NO5 and a molecular weight of 217.2 g/mol.

Molecular Formula C9H11NO5
Molecular Weight 217.20 g/mol
Cat. No. B12400657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClavulanic Acid Methyl Ester-13CD3
Molecular FormulaC9H11NO5
Molecular Weight217.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(=CCO)OC2N1C(=O)C2
InChIInChI=1S/C9H11NO5/c1-14-9(13)8-5(2-3-11)15-7-4-6(12)10(7)8/h2,7-8,11H,3-4H2,1H3/b5-2-/t7-,8-/m1/s1/i1+1D3
InChIKeyHTABQNQMGKGBDT-AWAHQAQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clavulanic Acid Methyl Ester-13CD3: Stable Isotope-Labeled Internal Standard for β-Lactamase Inhibitor Quantification


Clavulanic Acid Methyl Ester-13CD3 is a stable isotope-labeled derivative of clavulanic acid methyl ester, a β-lactamase inhibitor. The compound incorporates one carbon-13 atom and three deuterium atoms into the methyl ester moiety, yielding a molecular formula of C8¹³CH8D3NO5 and a molecular weight of 217.2 g/mol . The unlabeled parent compound (CAS 57943-82-5) has a molecular weight of 213.19 g/mol (C9H11NO5), establishing a mass difference of approximately +4 Da that enables unambiguous mass spectrometric discrimination [1]. This isotopically labeled standard is manufactured to high purity specifications (typically ≥95% to ≥98%) with isotopic enrichment of 99% for ¹³C and 98% for ²H , and is primarily employed as an internal standard for quantitative LC-MS/MS analysis of clavulanic acid in biological matrices [2].

Analytical Substitution Risks: Why Unlabeled Clavulanic Acid Methyl Ester Cannot Replace Clavulanic Acid Methyl Ester-13CD3 as an Internal Standard


In quantitative LC-MS/MS bioanalysis, the selection of an appropriate internal standard directly determines assay accuracy, precision, and regulatory acceptability. Substituting Clavulanic Acid Methyl Ester-13CD3 with unlabeled clavulanic acid methyl ester introduces fundamental analytical failures. Unlabeled compounds cannot be distinguished from the target analyte by mass spectrometry, rendering simultaneous detection impossible and precluding any correction for ion suppression, matrix effects, or extraction recovery variability [1]. Alternative structural analog internal standards, such as diclofenac sodium or chloramphenicol, while sometimes employed, exhibit different chromatographic retention behavior and ionization efficiencies compared to clavulanic acid, leading to incomplete matrix effect compensation and reduced assay robustness [2]. Regulatory guidance for bioanalytical method validation, including those for Abbreviated New Drug Applications (ANDA), strongly recommends stable isotope-labeled internal standards as the optimal choice for ensuring method reliability and reproducibility [3]. The isotopic labeling strategy of Clavulanic Acid Methyl Ester-13CD3—incorporating both ¹³C and ²H isotopes—provides a mass shift of approximately +4 Da relative to the unlabeled analyte, effectively eliminating isotopic cross-interference while maintaining near-identical physicochemical properties for co-elution .

Quantitative Differentiation Evidence: Clavulanic Acid Methyl Ester-13CD3 Versus Structural Analogs and Unlabeled Forms


Mass Spectrometric Discrimination: +4.01 Da Mass Shift Enables Unambiguous Analyte-IS Differentiation in LC-MS/MS

Clavulanic Acid Methyl Ester-13CD3 provides a mass difference of approximately +4.01 Da relative to unlabeled clavulanic acid methyl ester (molecular weight: 217.2 g/mol vs. 213.19 g/mol for unlabeled) due to the incorporation of one ¹³C atom (+1 Da) and three deuterium atoms (+3 Da) . This mass shift exceeds the typical +3 Da threshold recommended to avoid isotopic overlap from natural abundance ¹³C isotopes in the analyte, minimizing cross-interference between the internal standard and analyte channels during multiple reaction monitoring (MRM) acquisition [1].

LC-MS/MS quantification stable isotope internal standard bioanalytical method validation

Isotopic Enrichment Specifications: 99% ¹³C and 98% ²H Enrichment Ensures Minimal Unlabeled Contamination

Clavulanic Acid Methyl Ester-13CD3 is manufactured to certified isotopic enrichment specifications of 99% for carbon-13 and 98% for deuterium (²H) . This high enrichment level minimizes the residual unlabeled fraction that could contribute to analyte channel signal, thereby reducing calibration curve intercept bias and improving lower limit of quantitation (LLOQ) accuracy. In contrast, alternative deuterium-only labeled analogs with lower enrichment specifications (e.g., 95% isotopic purity) may introduce detectable background interference at low analyte concentrations [1].

isotopic enrichment purity specification LC-MS/MS calibration

Regulatory Application Alignment: Validated for ANDA Method Development and Commercial QC of Clavulanate

Clavulanic Acid Methyl Ester-13CD3 is specifically designated for analytical method development, method validation, Quality Control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions during commercial production of clavulanate [1]. This documented regulatory application alignment distinguishes it from generic stable isotope standards that lack explicit validation for pharmaceutical QC workflows. The compound's suitability for ANDA-supporting studies is established based on its use as an internal standard for quantifying clavulanic acid levels in biological matrices and pharmaceutical formulations [2].

ANDA method validation pharmaceutical quality control regulatory compliance

Dual-Isotope Labeling Strategy: Combined ¹³C and ²H Incorporation Mitigates Deuterium Isotope Effect Chromatographic Shifts

Deuterium-only labeled internal standards can exhibit unexpected chromatographic retention time shifts relative to the unlabeled analyte due to the deuterium isotope effect, which alters hydrophobicity and may cause differential matrix effect exposure during electrospray ionization [1]. Clavulanic Acid Methyl Ester-13CD3 incorporates both ¹³C and ²H labeling, a dual-isotope strategy that balances mass shift requirements against chromatographic fidelity. The ¹³C label contributes to mass differentiation without introducing retention time deviations, while the three deuterium atoms provide additional mass shift. This design reduces the magnitude of potential deuterium-induced chromatographic shifts compared to standards labeled exclusively with multiple deuterium atoms [2].

deuterium isotope effect chromatographic retention SIL-IS co-elution

Validated Application Scenarios for Clavulanic Acid Methyl Ester-13CD3: Evidence-Based Use Cases


Regulatory Bioanalytical Method Validation for ANDA Submissions

Clavulanic Acid Methyl Ester-13CD3 is validated for use as a stable isotope-labeled internal standard in LC-MS/MS methods supporting Abbreviated New Drug Application (ANDA) submissions for clavulanate-containing pharmaceutical products [1]. The compound enables accurate quantification of clavulanic acid in human plasma for bioequivalence and pharmacokinetic studies, meeting FDA and EMA guidance for bioanalytical method validation. Its documented fit-for-purpose designation for ANDA workflows distinguishes it from unvalidated structural analog internal standards [2].

Pharmaceutical Quality Control and Commercial Production Monitoring

The compound is specifically designated for Quality Control (QC) applications during commercial production of clavulanate [1]. It supports the monitoring of clavulanic acid levels in drug substance and drug product batches, impurity profiling, and stability-indicating assays. The dual-isotope labeling (¹³C and ²H) provides robust mass discrimination while minimizing deuterium isotope effect concerns that could otherwise compromise method reproducibility in routine QC environments [2].

Clinical Pharmacokinetic Studies of Amoxicillin-Clavulanate Combinations

Clavulanic Acid Methyl Ester-13CD3 serves as the preferred internal standard for LC-MS/MS quantification of clavulanic acid in human plasma during pharmacokinetic studies of amoxicillin-clavulanate combination therapies [1]. The compound's stable isotope labeling corrects for matrix effects and extraction variability inherent in biological sample preparation, enabling precise determination of key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life. Compared to alternative internal standards such as diclofenac sodium or chloramphenicol, the isotopically matched standard provides superior assay accuracy and precision [2].

Analytical Method Development and Cross-Validation Studies

Clavulanic Acid Methyl Ester-13CD3 is optimized for analytical method development and method validation (AMV) workflows in bioanalytical laboratories [1]. Its high isotopic enrichment specifications (99% ¹³C, 98% ²H) and documented purity (≥95-98%) support robust calibration curve linearity and low LLOQ achievement. The compound's well-characterized physicochemical properties facilitate method transfer and cross-validation between laboratories, a critical requirement for multi-site clinical trials and contract research organization partnerships [2].

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